![molecular formula C11H16ClN3OS B4438223 N-(sec-butyl)-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B4438223.png)
N-(sec-butyl)-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide
Overview
Description
N-(sec-butyl)-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in scientific research for its potential pharmacological properties. It belongs to the class of pyrimidine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide is not fully understood. However, it is thought to exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cell growth, survival, and proliferation.
Biochemical and Physiological Effects
N-(sec-butyl)-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been shown to have various biochemical and physiological effects. Some of the effects are listed below.
Anticancer Effects: N-(sec-butyl)-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Neuroprotective Effects: N-(sec-butyl)-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been shown to protect neurons from oxidative stress and neurotoxicity.
Antiviral and Antibacterial Effects: N-(sec-butyl)-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been shown to inhibit the replication of various viruses and bacteria.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has several advantages and limitations for lab experiments. Some of them are listed below.
Advantages:
- It is relatively easy to synthesize.
- It has been shown to have potential pharmacological properties in various fields of research.
- It can be used as a starting material for the synthesis of other compounds.
Limitations:
- Its mechanism of action is not fully understood.
- Its pharmacological properties have not been extensively studied in vivo.
- Its potential side effects and toxicity are not well characterized.
Future Directions
N-(sec-butyl)-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has several potential future directions for scientific research. Some of them are listed below.
- Further studies are needed to elucidate its mechanism of action and pharmacological properties.
- Its potential as a therapeutic agent for various diseases needs to be explored further.
- Its potential as a starting material for the synthesis of other compounds needs to be investigated.
- Its potential side effects and toxicity need to be characterized in vivo.
Scientific Research Applications
N-(sec-butyl)-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been studied for its potential pharmacological properties in various fields of scientific research. Some of the potential applications of this compound are listed below.
Cancer Research: N-(sec-butyl)-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Neuroscience Research: N-(sec-butyl)-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been studied for its potential neuroprotective properties. It has been shown to protect neurons from oxidative stress and neurotoxicity.
Infectious Disease Research: N-(sec-butyl)-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been studied for its potential antiviral and antibacterial properties. It has been shown to inhibit the replication of various viruses and bacteria.
properties
IUPAC Name |
N-butan-2-yl-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS/c1-4-7(3)14-10(16)9-8(12)6-13-11(15-9)17-5-2/h6-7H,4-5H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHHNHCGACGEAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NC(=NC=C1Cl)SCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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